N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide
Description
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2OS/c23-15-8-11-17(18(24)13-15)22(27)25-16-9-5-14(6-10-16)7-12-21-26-19-3-1-2-4-20(19)28-21/h1-13H,(H,25,27)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFAOCQGZBDZCY-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to have significant anti-inflammatory and analgesic activities. These activities are often mediated through the inhibition of the biosynthesis of prostaglandins.
Mode of Action
It’s known that the anti-inflammatory activity of similar compounds is often achieved through the inhibition of cyclo-oxygenase (cox) pathways. Two isoforms of COX, COX-1 and COX-2, have been identified in mammalian cells. COX-1 is constitutively expressed and generates prostaglandins involved in gastrointestinal mucosal protection, while COX-2 is induced at sites of inflammation to generate prostaglandins that mediate inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes. This pathway is catalyzed by cyclo-oxygenase and 5-lipoxygenase. By inhibiting these enzymes, the compound can reduce the production of these inflammatory mediators.
Result of Action
The search results suggest that benzothiazole derivatives can have significant anti-inflammatory and analgesic effects. This implies that the compound could potentially reduce inflammation and pain in the body.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzothiazole Derivatives
(a) N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide
- Key Difference : Chlorine substitution at positions 2,5 (vs. 2,4 in the target compound).
- Impact: Altered electronic distribution and steric effects may influence receptor binding.
- Molecular Weight : 399.29 g/mol (identical to the target compound) .
(b) N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide
- Key Difference : Replacement of dichlorobenzamide with acetamide.
- Impact: Reduced lipophilicity (XLogP3 ~4.5 vs. 6.1) and lower molecular weight (294.37 g/mol).
Benzoxazole and Thiazole Derivatives
(a) [18F]ZW27 and [18F]ZW31
- Structure : Benzoxazole core with fluoro-sulfonamide substituents.
- Application : PET imaging probes for α-synuclein aggregates in neurodegenerative diseases .
- Comparison : The benzoxazole ring (vs. benzothiazole) reduces sulfur-mediated hydrophobic interactions. Fluorine substituents enhance bioavailability for CNS penetration, a feature absent in the target compound .
(b) 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
Triazole and Thiadiazole Derivatives
(a) (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Structure : Thiadiazole core with chlorophenyl and methylphenyl groups.
- Activity : Broad-spectrum fungicidal and insecticidal properties .
- Comparison : The thiadiazole ring’s electron-deficient nature contrasts with benzothiazole’s electron-rich system, affecting redox properties and target selectivity .
(b) N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol
Table 1: Key Properties of Target Compound and Analogs
Table 2: Substituent Effects on Activity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide, and how can reaction efficiency be maximized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Coupling of 2,4-dichlorobenzoyl chloride with 4-aminostilbene derivatives under anhydrous conditions in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Step 2 : Introduction of the benzothiazole moiety via Suzuki-Miyaura cross-coupling or Wittig reactions, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled heating (60–80°C) .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by adjusting stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) and degassing solvents to prevent oxidation .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments and E/Z isomerism in the ethenyl group .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases (70:30 v/v) to assess purity (>95%) and detect byproducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out fragmentation .
Q. What solvent systems are recommended for purification via recrystallization?
- Methodological Answer :
- Methanol/Water : Ideal for removing polar impurities; dissolve the crude product in hot methanol and slowly add cold water to induce crystallization .
- Ethyl Acetate/Hexane : Effective for non-polar byproducts; gradient elution (1:3 to 1:1 ratio) enhances crystal formation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo anticancer activity data for benzothiazole-ethenyl benzamide derivatives?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma concentrations and tissue distribution in rodent models .
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS to identify active/inactive forms .
- Tumor Microenvironment Models : Use 3D spheroid assays or patient-derived xenografts (PDX) to mimic in vivo conditions and validate target engagement (e.g., EGFR inhibition) .
Q. What strategies mitigate off-target effects observed in enzyme inhibition studies involving benzothiazole-containing benzamides?
- Methodological Answer :
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for off-target kinases (e.g., JAK2, ABL1) and refine substituents .
- Structure-Activity Relationship (SAR) : Modify the dichlorophenyl or benzothiazole groups to reduce hydrophobic interactions with non-target proteins .
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ values against 50+ kinases and prioritize selective analogs .
Q. How should researchers design experiments to validate the compound’s mechanism of action in disrupting cancer cell proliferation?
- Methodological Answer :
- Gene Expression Analysis : Perform RNA-seq on treated vs. untreated cancer cells (e.g., MCF-7, A549) to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
- Western Blotting : Quantify protein levels of key targets (e.g., Bcl-2, caspase-3) to confirm apoptosis induction .
- CRISPR Knockout : Generate knockout cell lines for suspected targets (e.g., STAT3) and compare dose-response curves to wild-type cells .
Q. What experimental approaches address contradictory data in reactive oxygen species (ROS) modulation studies?
- Methodological Answer :
- Flow Cytometry : Use DCFH-DA probes to quantify ROS levels in real-time across multiple cell lines .
- Antioxidant Coadministration : Test ROS-dependent cytotoxicity by pretreating cells with N-acetylcysteine (NAC) and measuring rescue effects .
- Mitochondrial Isolation : Assess direct ROS generation in isolated mitochondria via Amplex Red assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
